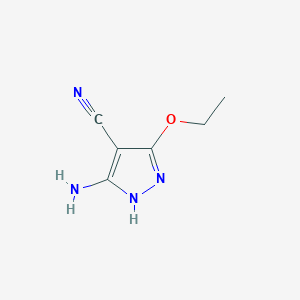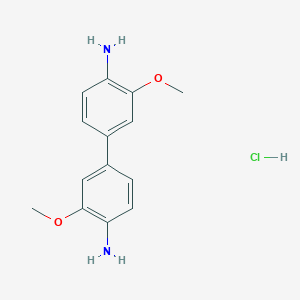
N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid: is a complex organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of a heptanedioic acid backbone with an amide group substituted by a tert-butyl carbamate.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the amino group using tert-butyl carbamate, followed by the introduction of the heptanedioic acid moiety through a series of condensation and hydrolysis reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions: (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carboxylase and amide hydrolase enzymes. It serves as a model compound for understanding biochemical pathways.
Medicine: In medicine, derivatives of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid are investigated for their potential therapeutic effects. These derivatives may act as inhibitors or activators of specific enzymes, making them valuable in drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism of action of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The pathways involved may include hydrolysis, condensation, and redox reactions, depending on the specific application.
相似化合物的比较
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar stereochemistry but has a different aromatic moiety.
Naproxen: A non-steroidal anti-inflammatory drug with a similar carboxylic acid group but different overall structure.
Uniqueness: (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
115573-33-6 |
|---|---|
分子式 |
C12H21NO6 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI 键 |
KQFQLJOHYATVAV-QMMMGPOBSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCC(=O)O)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
同义词 |
N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)






![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)

![N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide](/img/structure/B56044.png)


